molecular formula C22H28N2O6S B7706298 N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B7706298
M. Wt: 448.5 g/mol
InChI Key: PUKGCHUVBLHROQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a sulfonyl group attached to a dimethoxyphenyl ring, and a methoxyphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 3,4-dimethoxybenzenesulfonyl chloride, is prepared by reacting 3,4-dimethoxybenzenesulfonic acid with thionyl chloride.

    Amidation reaction: The sulfonyl chloride is then reacted with N-cyclopentylglycine in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling reaction: The final step involves coupling the sulfonamide intermediate with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
  • N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Uniqueness

N-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-28-18-10-8-17(9-11-18)24(15-22(25)23-16-6-4-5-7-16)31(26,27)19-12-13-20(29-2)21(14-19)30-3/h8-14,16H,4-7,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKGCHUVBLHROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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